

Ceralifimod: Application Notes for Inducing S1P1 Receptor Internalization and Degradation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of **Ceralifimod** (also known as ONO-4641) on the internalization and degradation of the Sphingosine-1-Phosphate Receptor 1 (S1P1). **Ceralifimod** is a potent and selective agonist for S1P1 and S1P5, which functions as a functional antagonist by inducing receptor downregulation. This mechanism is crucial for its immunomodulatory effects, primarily the sequestration of lymphocytes in lymph nodes.

Mechanism of Action

Ceralifimod, as a selective S1P1 and S1P5 receptor agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P).[1][2] Upon binding to S1P1 on the surface of lymphocytes, it triggers the internalization of the receptor.[1][3][4] This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from lymphoid tissues into the bloodstream. The sustained presence of the agonist leads to the ubiquitination and subsequent proteasomal degradation of the internalized S1P1 receptor, resulting in a long-lasting reduction of S1P1 on the cell surface. This functional antagonism is the key mechanism behind the observed reduction in peripheral blood lymphocyte counts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Ceralifimod**'s activity on S1P1 receptors.



Table 1: In Vitro Potency of Ceralifimod

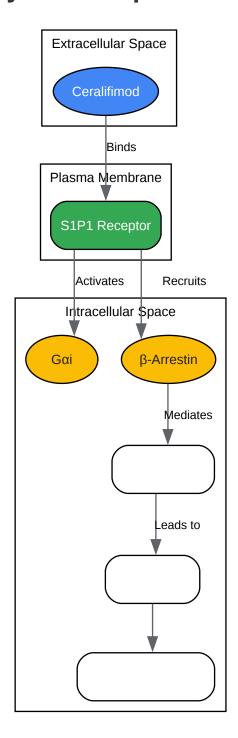
Parameter	Receptor	Species	Value	Reference
EC50 (Agonism)	Human S1P1	Human	27.3 pM	_
Human S1P5	Human	334 pM		
Ki (Binding Affinity)	Human S1P1	Human	0.626 nM	_
Human S1P5	Human	0.574 nM		
Human S1P4	Human	28.8 nM		
EC50 (S1P1 Down-regulation)	Not Specified	Not Specified	0.778 nM	

Table 2: In Vitro and In Vivo Effects of Ceralifimod

Effect	Model System	Concentration/ Dose	Result	Reference
S1P1 Down- regulation	S1P1-expressing cells	25 nM	~90% reduction	
Peripheral Lymphocyte Reduction	Normal NOD Mice (single oral dose)	0.01 mg/kg	~20% reduction at 24h	
0.03 mg/kg	~60% reduction at 24h			_
0.1 mg/kg	~80% reduction at 24h			
Peripheral Lymphocyte Reduction	Healthy Humans (14-day oral dosing)	0.10 mg	-56% change from baseline	



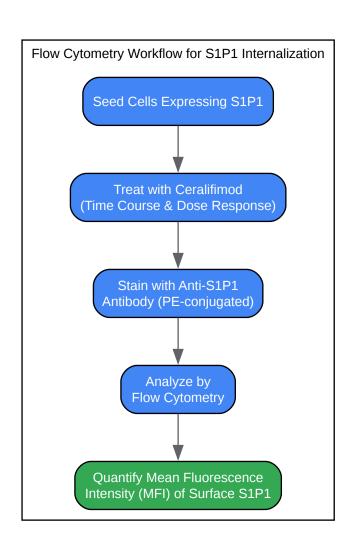
Signaling Pathways and Experimental Workflows

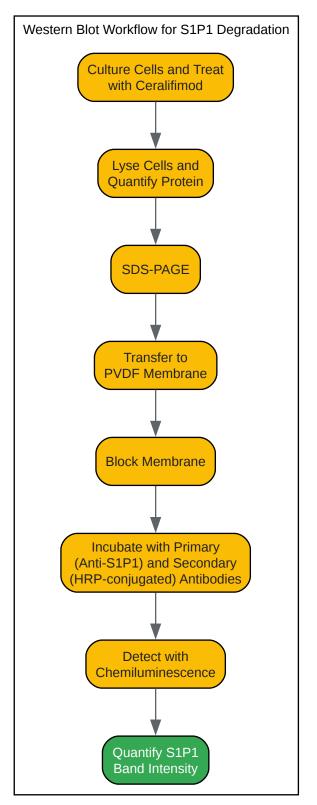


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Figure 1: Ceralifimod's mechanism of action on the S1P1 receptor.







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